(R)-4-((Tert-butyldimethylsilyl)oxy)-2-methylbutanoic acid
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Overview
Description
®-4-((Tert-butyldimethylsilyl)oxy)-2-methylbutanoic acid is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is particularly useful for protecting hydroxyl groups during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((Tert-butyldimethylsilyl)oxy)-2-methylbutanoic acid typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-4-((Tert-butyldimethylsilyl)oxy)-2-methylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride ions (e.g., TBAF - tetrabutylammonium fluoride) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Deprotected alcohols
Scientific Research Applications
®-4-((Tert-butyldimethylsilyl)oxy)-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the protection of hydroxyl groups in biomolecules during synthesis.
Medicine: Utilized in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-4-((Tert-butyldimethylsilyl)oxy)-2-methylbutanoic acid primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted reactions. This stability is due to the steric hindrance provided by the bulky tert-butyl and dimethylsilyl groups.
Comparison with Similar Compounds
Similar Compounds
®-2-((tert-Butyldimethylsilyl)oxy)propan-1-ol: Another compound with a TBDMS protecting group.
tert-Butyloxycarbonyl-protected amino acids: Used for protecting amino groups in peptide synthesis.
Uniqueness
®-4-((Tert-butyldimethylsilyl)oxy)-2-methylbutanoic acid is unique due to its specific structure and the position of the TBDMS group, which provides selective protection for the hydroxyl group in various synthetic applications. This selectivity and stability make it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C11H24O3Si |
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Molecular Weight |
232.39 g/mol |
IUPAC Name |
(2R)-4-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoic acid |
InChI |
InChI=1S/C11H24O3Si/c1-9(10(12)13)7-8-14-15(5,6)11(2,3)4/h9H,7-8H2,1-6H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
OFLDJUJSBRNNRK-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CCO[Si](C)(C)C(C)(C)C)C(=O)O |
Canonical SMILES |
CC(CCO[Si](C)(C)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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